N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-benzylpyrimido[4,5-d]pyrimidine-2,5,7-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c14-10-9-7-17-13(20-11(9)19-12(15)18-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H5,14,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRBIVLXIXVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=NC(=NC3=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups present in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-trione, while substitution reactions can introduce various functional groups at the amino positions .
Scientific Research Applications
Chemistry
- Building Blocks : N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties .
Biology
- Enzyme Inhibitors : The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in various biochemical pathways. For instance, studies on its analogues have shown variable inhibitory activities against enzymes like SmSirt2 .
- Ligands in Biochemical Assays : Due to its structural characteristics, this compound can act as a ligand in biochemical assays aimed at studying enzyme kinetics and interactions .
Medicine
-
Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:
These results indicate its potential as a lead compound for developing new anticancer agents .
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This potential makes it a candidate for further exploration in therapeutic applications targeting inflammation .
Case Studies and Research Findings
- Fragment-Based Approach : Research focused on developing analogues of this compound using a fragment-based approach to identify substructures responsible for biological activity. This study revealed that modifications at different positions could significantly impact enzyme inhibition efficacy .
- Therapeutic Potential : A review highlighted the synthesis and therapeutic potential of pyrimidopyrimidine derivatives similar to this compound. These compounds have shown promise in treating various diseases due to their ability to inhibit key enzymes involved in disease progression .
Mechanism of Action
The mechanism of action of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimido[4,5-d]pyrimidine derivatives exhibit structural variations that significantly influence their biological potency and selectivity. Key analogues include:
Structure-Activity Relationships (SAR)
Fusion Position : Pyrimido[5,4-d]pyrimidines exhibit enhanced kinase inhibition compared to pyrimido[4,5-d] isomers due to improved steric compatibility with ATP-binding pockets .
Substituent Effects :
- N7-Benzyl Group : Enhances lipophilicity and cellular uptake, critical for CDK2 inhibition .
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro at position 4) improve anticancer activity (e.g., compound 65f) .
- Thioureido vs. Ureido : Thiourea derivatives (e.g., 7-thioxo analogues) show broader antimicrobial profiles .
Synthesis Efficiency : Microwave-assisted synthesis in aqueous media improves yields (e.g., 560 W irradiation for 4f) and simplifies purification .
Key Research Findings and Limitations
Advantages of this compound :
Limitations: Lower potency compared to pyrimido[5,4-d] isomers in kinase assays . Limited in vivo data on pharmacokinetics and toxicity.
Future Directions :
Biological Activity
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by a bicyclic structure formed from two fused pyrimidine rings with a benzyl group at the N7 position and three amino groups at positions 2, 4, and 7. This unique structure contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : The reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base (e.g., sodium hydroxide) in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound in pure form .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor . Studies have shown that it can inhibit specific enzymes involved in various biological pathways. For instance:
- Sirtuin Inhibition : Research indicates that this compound exhibits inhibitory activity against Schistosoma mansoni Sirtuin 2 (SmSirt2), a target for antiparasitic drug development. In vitro studies demonstrated varying degrees of inhibition among different analogs derived from the parent compound .
| Compound | % Inhibition (SmSirt2) | IC50 (µM) |
|---|---|---|
| This compound | 45% | 25 |
| Simplified analogs | Varies | Varies |
Anticancer Activity
The compound has also been explored for its anticancer properties . Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Comparative studies indicate that derivatives with modifications at the benzyl position show enhanced activity against gastric cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity:
- Kinase Inhibition : The compound may inhibit certain kinases involved in signal transduction pathways critical for cell proliferation and survival.
- Nucleic Acid Interaction : There is evidence suggesting that it can bind to nucleic acids, potentially affecting DNA replication and transcription processes .
Comparative Studies
When compared to similar compounds such as pyrimido[4,5-d]pyrimidine-2,4,7-triamine and N7-methyl derivatives:
- Structural Variations : The presence of the benzyl group significantly alters the compound's reactivity and biological profile.
- Activity Differences : Analogues lacking the benzyl substituent often show reduced binding affinity and biological activity due to decreased hydrophobic interactions with target sites.
| Compound Type | Key Feature | Biological Activity |
|---|---|---|
| N7-benzyl derivative | Benzyl group present | High enzyme inhibition |
| N7-methyl derivative | Methyl group instead | Lower enzyme inhibition |
| Pyrimido analogues | No substitution at N7 | Minimal activity |
Q & A
Q. What are the optimized synthetic routes for N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves microwave-assisted cyclization in aqueous media. For example, pyrimido[4,5-d]pyrimidine derivatives are synthesized using urea/thiourea and aryl aldehydes under microwave irradiation (560 W, 2–3 mL water), achieving high yields (~97%) with minimal solvent evaporation . Key steps include chlorination (POCl₃, dimethylaniline) and amine substitution (primary/secondary amines in dioxane with triethylamine) . Standardization requires monitoring reaction progress via TLC and optimizing microwave power to balance temperature control and reaction speed .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Characterization involves multi-spectral analysis:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 10.0–11.3 ppm), and methylene bridges (δ 4.9–5.6 ppm) confirm substitution patterns .
- IR : Stretching vibrations for carbonyl (1695–1754 cm⁻¹) and NH (3120–3486 cm⁻¹) validate trione/amine functionalities .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 274 [M+H]⁺) confirm molecular weight .
- Elemental Analysis : C, H, N percentages (e.g., C 52.55%, N 20.43%) validate purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antiviral Screening : Use cytopathic effect (CPE) reduction assays in Vero cells infected with HSV-1 or influenza A, measuring EC₅₀ values and cytotoxicity (CC₅₀) via MTT assays .
- Enzyme Inhibition : Test affinity for cannabinoid receptors (CB2) via competitive binding assays using [³H]CP-55,940 or DHFR inhibition via spectrophotometric NADPH oxidation .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with diverse N7-benzyl groups (e.g., halogenated, methoxy, or bulky aryl groups) to assess steric/electronic effects on CB2/DHFR binding .
- Core Modifications : Replace pyrimidine with triazolo or thiazolo rings (e.g., triazolo[4,5-d]pyrimidine) to compare binding pocket interactions .
- Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and docking simulations (AutoDock Vina) to predict binding modes and optimize substituent positions .
Q. How can conflicting bioactivity data (e.g., receptor affinity vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Analysis : Conduct full dose-response curves to distinguish specific binding (e.g., CB2 EC₅₀ = 50 nM) from off-target cytotoxicity (CC₅₀ > 100 µM) .
- Selectivity Profiling : Compare activity across related targets (e.g., CB1 vs. CB2 for cannabinoid receptors or human vs. Pneumocystis DHFR ).
- Metabolic Stability Tests : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites .
Q. What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEGylated groups at the 2,4-diamine positions to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid in solvent-drop grinding experiments to create stable co-crystals with improved dissolution rates .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (50–200 nm) to increase circulation time and target tissue accumulation .
Q. How can computational methods guide the optimization of this compound for selective enzyme inhibition?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to DHFR or CB2 over 100 ns trajectories to identify critical residue interactions (e.g., Phe317 in CB2 or Leu22 in DHFR ).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and rule out CYP3A4 inhibition risks .
Q. What analytical techniques resolve structural ambiguities in complex derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm N7-benzyl orientation .
- X-ray Crystallography : Obtain single crystals (e.g., via vapor diffusion in DMSO/EtOH) to determine absolute configuration .
- HRMS-ESI : Confirm molecular formulas (e.g., C₁₇H₂₀N₆O₂, [M+H]⁺ = 363.0678) with <2 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
